Enantioselective Potency at α1-Adrenoceptors: 10-Fold Higher Activity of (−)-Benoxathian
The pharmacological activity of benoxathian is stereospecific. The (−)-enantiomer of benoxathian is ten times more potent than the (+)-enantiomer at α1-adrenoceptors, a difference not observed for α2-adrenoceptors [1]. This enantioselectivity is a critical differentiating factor when compared to racemic compounds or single enantiomers lacking this potency differential.
| Evidence Dimension | Potency at α1-adrenoceptors |
|---|---|
| Target Compound Data | (−)-Benoxathian: 10-fold more potent |
| Comparator Or Baseline | (+)-Benoxathian |
| Quantified Difference | 10-fold difference in potency |
| Conditions | Isolated rat vas deferens |
Why This Matters
Procurement of a specific enantiomer over the racemate can provide a 10-fold increase in experimental potency and a distinct selectivity window.
- [1] Cassinelli A, Quaglia W, Brasili L, Giardinà D, Gulini U, Melchiorre C. Resolution of the potent α1-adrenoreceptor antagonist 2-[[[2-(2,6-dimethoxyphenoxy)ethyl]amino]methyl]-1,4-benzoxathian (benoxathian). Eur J Med Chem. 1987;22(1):23-26. View Source
